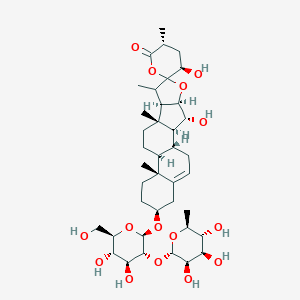
Foliumin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Foliumin is a natural plant extract that has been widely studied for its potential therapeutic applications. It is derived from the leaves of the Ginkgo biloba tree, which is native to China. This compound has been shown to have a number of beneficial effects on the body, including improving cognitive function, reducing inflammation, and increasing blood flow.
Scientific Research Applications
Identification and Characterization
Foliumin, identified as a spirosten lactone saponin, was isolated from Solanum amygdalifolium. Characterization using NMR spectroscopy, mass spectrometry, and specific chemical methods revealed its complex structure, indicating its unique chemical properties (Ferreira, Vázquez, Moyna, & Kenne, 1994).
Interaction with Other Compounds
Further research explored the interaction of this compound with other compounds. For instance, studies focused on the impact of chitosan, a growth promoter, on plant growth and curcumin content, emphasizing the complex interactions between various natural substances and their effects on plant biology (Anusuya & Sathiyabama, 2016).
Protective Effects
The protective effects of curcumin against Furazolidone-induced DNA damage and apoptosis in human cells were examined, highlighting the potential of natural compounds like this compound in reducing toxicity and enhancing cellular health (Dai, Li, Gong, Xiao, & Tang, 2016).
Agricultural Applications
Research in agriculture has also found relevance for this compound. Studies on foliar feeding in crops like cotton and the effects of nutrient applications on plant growth suggest the importance of such compounds in enhancing agricultural productivity (Howard, Gwathmey, & Sams, 1998).
Enhancing Plant Nutrient Status
The influence of foliar-applied nutrients like zinc and selenium on plant growth, yield, and nutritional quality was also investigated. Such studies underline the potential of this compound in improving plant health and yield, especially in addressing challenges like soil nutrient deficiency (Rafie, Khoshgoftarmanesh, Shariatmadari, Darabi, & Dalir, 2017).
Biofortification and Food Security
In the context of global food security, the simultaneous biofortification of crops like wheat with essential nutrients through foliar treatments, including compounds like this compound, has been a significant area of research. This approach is seen as a promising strategy to enhance the nutritional value of staple crops in various countries (Zou, Du, Rashid, Ram, Savaşlı, Pieterse, Ortiz-Monasterio, Yazi̇ci̇, Kaur, Mahmood, Singh, Le Roux, Kuang, Onder, Kalayci, & Cakmak, 2019).
properties
CAS RN |
159126-18-8 |
|---|---|
Molecular Formula |
C19H19NO5 |
Molecular Weight |
768.9 g/mol |
IUPAC Name |
(1R,2S,3R,3'R,4R,5'R,7S,8R,9S,12S,13R,16S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,6'-oxane]-2'-one |
InChI |
InChI=1S/C39H60O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h6,15-17,19-33,35-36,40-47H,7-14H2,1-5H3/t15-,16+,17+,19+,20-,21+,22-,23-,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39?/m1/s1 |
InChI Key |
HOMLVLVMIWTMDJ-OAKOKLGFSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2([C@H]([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1=O)O |
SMILES |
CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |
Canonical SMILES |
CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |
synonyms |
3,15,23-trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside foliumin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



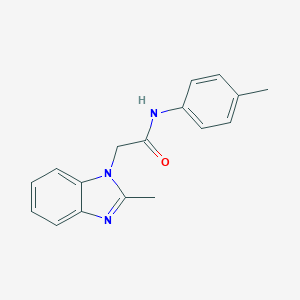


![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)

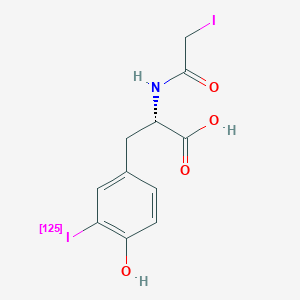


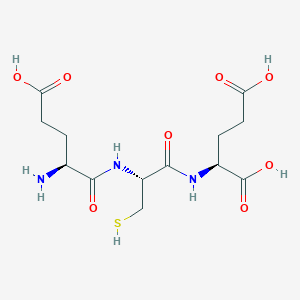

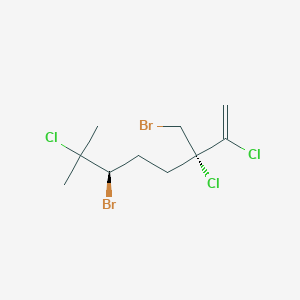

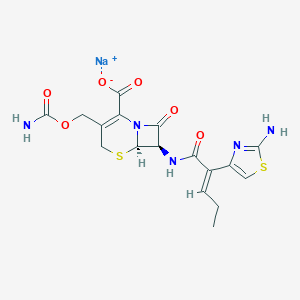
![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)